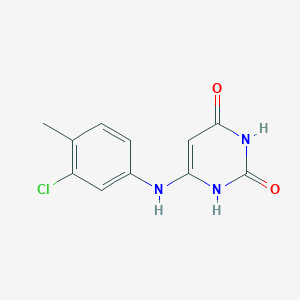

6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione

CAS No.: 72255-65-3

Cat. No.: VC14527639

Molecular Formula: C11H10ClN3O2

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72255-65-3 |

|---|---|

| Molecular Formula | C11H10ClN3O2 |

| Molecular Weight | 251.67 g/mol |

| IUPAC Name | 6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H10ClN3O2/c1-6-2-3-7(4-8(6)12)13-9-5-10(16)15-11(17)14-9/h2-5H,1H3,(H3,13,14,15,16,17) |

| Standard InChI Key | AGODMOHWZKRIGR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC2=CC(=O)NC(=O)N2)Cl |

Introduction

6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione is a heterocyclic organic compound derived from the pyrimidine family. Compounds in this class are often studied for their biological and pharmacological activities, particularly as potential inhibitors of enzymes or receptors involved in disease pathways. This article examines the chemical structure, properties, synthesis methods, and potential applications of this compound.

Synthesis

The synthesis of 6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione typically involves the following steps:

-

Starting Materials: The reaction begins with pyrimidine-2,4-dione derivatives and 3-chloro-4-methylaniline.

-

Reaction Conditions: The coupling reaction is carried out under mild conditions using a dehydrating agent or catalyst to facilitate the formation of the anilino linkage.

-

Purification: The product is purified using recrystallization or chromatographic methods to ensure high purity.

Biological Activity

Compounds similar to 6-(3-chloro-4-methylanilino)-1H-pyrimidine-2,4-dione have been investigated for their potential as enzyme inhibitors, particularly targeting kinases or other ATP-binding proteins. Such activity is critical in cancer research due to the role of kinases in cell signaling.

Key Findings:

-

Pyrimidine derivatives are known to exhibit antiproliferative effects on cancer cell lines.

-

The substitution pattern on the aniline group (chlorine and methyl groups) can significantly impact binding affinity to target proteins.

Applications in Drug Development

This compound's structural framework makes it a candidate for drug design targeting diseases such as cancer or inflammatory disorders. Its ability to interact with biological macromolecules suggests potential as:

-

A kinase inhibitor

-

A scaffold for designing multitarget drugs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume